REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:22][CH3:23])[C:4](=[O:21])[CH2:5][N:6]1[C:11](=[O:12])[C:10]2[C:13]([CH3:20])=[C:14]([C:16]([O:18]C)=[O:17])[S:15][C:9]=2[N:8]=[CH:7]1)[CH3:2].O.O.[OH-].[Li+]>C1COCC1.CO>[CH2:22]([N:3]([CH2:1][CH3:2])[C:4](=[O:21])[CH2:5][N:6]1[C:11](=[O:12])[C:10]2[C:13]([CH3:20])=[C:14]([C:16]([OH:18])=[O:17])[S:15][C:9]=2[N:8]=[CH:7]1)[CH3:23] |f:2.3.4|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(CN1C=NC2=C(C1=O)C(=C(S2)C(=O)OC)C)=O)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with H2O (30 mL)
|
Type
|
WASH
|
Details
|
washed with DCM (2×30 mL)
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(CN1C=NC2=C(C1=O)C(=C(S2)C(=O)O)C)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |